3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[321]octan-8-yl]-1-phenylpropan-1-amine is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a phenylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 3-methyl-1,2,4-triazole with appropriate alkylating agents under controlled conditions . The bicyclic octane structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . The final step involves the coupling of the triazole and bicyclic octane intermediates with the phenylpropanamine moiety, typically using a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bicyclic octane structure allow the compound to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways . This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and propanamide moiety but lack the bicyclic octane structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Similar triazole and phenyl groups but different overall structure and properties.
Uniqueness
The unique combination of the triazole ring, bicyclic octane structure, and phenylpropanamine moiety in 3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
376348-71-9 |
---|---|
Molecular Formula |
C22H33N5 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropan-1-amine |
InChI |
InChI=1S/C22H33N5/c1-15(2)22-25-24-16(3)27(22)20-13-18-9-10-19(14-20)26(18)12-11-21(23)17-7-5-4-6-8-17/h4-8,15,18-21H,9-14,23H2,1-3H3/t18-,19+,20?,21-/m0/s1 |
InChI Key |
QOFZYOSOELDKMC-JKWVGCSGSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)N)C(C)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N)C(C)C |
Synonyms |
(αS,3-exo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine; (αS,1α,3-exo,3β,5α)-3-[3-Methyl-5-(1-methylethyl)-_x000B_4H-1,2,4-triazol-4-yl]-α-phenyl-8-azabicyclo[3.2.1]octane-8-propanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.